molecular formula C11H18O2 B12596169 Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate CAS No. 649762-17-4

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate

Cat. No.: B12596169
CAS No.: 649762-17-4
M. Wt: 182.26 g/mol
InChI Key: VHRGNNMICLHAFU-UHFFFAOYSA-N
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Description

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is a cyclohexene derivative featuring a methyl ester group at the 1-position and three methyl substituents at the 1-, 2-, and 3-positions of the cyclohexene ring. Its structure is characterized by significant steric hindrance due to the three methyl groups, which influence its reactivity, solubility, and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649762-17-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8-6-5-7-11(3,9(8)2)10(12)13-4/h5-7H2,1-4H3

InChI Key

VHRGNNMICLHAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis from Citral

One effective method involves starting with citral, which undergoes several transformations:

  • Step 1 : Citral is subjected to a series of reactions involving oxidation and esterification.

  • Step 2 : The resulting products are purified through distillation and chromatography techniques.

This method has been noted for its efficiency and yield, achieving an overall yield of approximately 48% across multiple steps.

Alternative Synthesis Using 2,6-Dimethylcyclohexanone

Another approach utilizes 2,6-dimethylcyclohexanone as the starting material:

  • Step 1 : The ketone is reacted with methyl iodide under basic conditions to form a methylated product.

  • Step 2 : Subsequent reactions involve the addition of carboxylic acid derivatives to yield the desired methyl ester.

This method has shown high yields (up to 90%) when optimized for specific reaction conditions such as temperature and solvent choice.

Total Synthesis via Diels-Alder Reaction

A more advanced synthetic route employs a Diels-Alder reaction:

  • Step 1 : A diene and dienophile are selected to form a cyclohexene structure.

  • Step 2 : The cyclohexene undergoes further functionalization to introduce the carboxylate group.

This method allows for the construction of complex structures with high stereoselectivity, making it suitable for synthesizing derivatives of methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate.

The following table summarizes the key characteristics of the different preparation methods for this compound:

Method Starting Material Yield (%) Key Features
Synthesis from Citral Citral ~48 Multi-step process
Alternative Synthesis 2,6-Dimethylcyclohexanone Up to 90 High yield; simpler purification
Total Synthesis via Diels-Alder Diene/Dienophile combination Variable High stereoselectivity

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized from citral, a natural monoterpene aldehyde derived from citrus oils . Key steps include:

  • Cyclization : Citral undergoes acid-catalyzed cyclization to form α-cyclocitral intermediates .

  • Epoxidation : Reaction with m-chloroperoxybenzoic acid (MCPBA) yields epoxide derivatives (e.g., methyl 2,3-epoxy-2,6,6-trimethylcyclohexane-1-carboxylate) .

  • Oxidation : TEMPO/CuCl/O₂ systems oxidize secondary alcohols to ketones (e.g., methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate) .

Reaction Conditions:

StepReagents/ConditionsYieldReference
EpoxidationMCPBA, 0–5°C, CH₂Cl₂96%
OxidationTEMPO/CuCl, O₂, DMF, RT90%
EsterificationTrimethyl orthoformate, p-TsOH, RT95%

Reduction and Functional Group Interconversion

The ester and ketone groups enable further transformations:

  • Carbonyl Reduction : NaBH₄ or LiAlH₄ reduces the ester to a primary alcohol .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form ether derivatives .

Example Pathway:

  • Reduction :
    RCOOR’LiAlH4RCH2OH\text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}
    Yields 2-(2,4,5-trimethylcyclohex-2-en-1-yl)ethanol .

Ring-Opening and Rearrangement Reactions

The strained cyclohexene ring participates in:

  • Acid-Catalyzed Rearrangement : Forms bicyclic terpenoid analogs under H⁺ conditions .

  • Base-Induced Ring Expansion : Reacts with strong bases (e.g., NaOH) to yield larger cyclic ketones.

Oxidative Degradation

The compound undergoes oxidative cleavage:

  • Ozonolysis : Breaks the cyclohexene double bond to produce diketones.

  • KMnO₄ Oxidation : Generates carboxylic acid derivatives under acidic conditions .

Mechanistic Insights

  • Electrophilic Addition : The electron-rich double bond undergoes Markovnikov addition with HX (X = Cl, Br).

  • Diels-Alder Reactivity : Acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes.

This compound’s versatility in synthetic organic chemistry is underscored by its participation in cyclization, oxidation, and functional group interconversion reactions. Its industrial relevance in fragrance chemistry and robust safety profile further highlight its utility .

Scientific Research Applications

Fragrance and Flavor Industry

Use in Perfumes and Personal Care Products
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate is widely utilized as a fragrance compound due to its pleasant scent profile. It is incorporated into various products such as soaps, detergents, and cosmetics to enhance their olfactory appeal. The compound's stability and compatibility with other fragrance ingredients make it a popular choice among formulators .

Analytical Chemistry

Liquid Chromatography Applications
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase containing acetonitrile and water. This method allows for the separation and quantification of methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate from other components in complex mixtures. The procedure is scalable for preparative separations and is suitable for pharmacokinetic studies .

Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), the HPLC method can be adjusted by substituting phosphoric acid with formic acid to ensure compatibility with MS detection systems. This adaptability enhances its utility in both qualitative and quantitative analyses in pharmaceutical research .

Environmental Safety Assessments

Toxicological Evaluations
Comprehensive toxicological assessments have shown that methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate is not expected to be genotoxic or cause reproductive toxicity at current usage levels. Evaluations based on the Threshold of Toxicological Concern (TTC) indicate that exposure levels are below safety thresholds for repeated dose toxicity and skin sensitization .

Ecotoxicity Studies
Environmental risk assessments indicate that the compound does not exhibit persistent bioaccumulative toxic (PBT) characteristics as per the International Fragrance Association (IFRA) standards. The predicted environmental concentration to predicted no effect concentration (PEC/PNEC) ratios suggest a low risk to aquatic environments based on its current volume of use in North America and Europe .

Case Studies

Study Focus Findings
RIFM Assessment (2018)Toxicity EvaluationConfirmed non-genotoxicity and low exposure risk based on TTC guidelines.
HPLC Method DevelopmentAnalytical ChemistryEstablished a reliable method for separating the compound using reverse-phase HPLC.
Environmental Risk AssessmentEcotoxicologyDemonstrated that the compound does not meet PBT criteria; low environmental impact confirmed.

Mechanism of Action

The mechanism of action of methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo selective oxidation by cytochromes P450, leading to the formation of bioactive compounds. The molecular targets and pathways involved in these reactions are still under investigation.

Comparison with Similar Compounds

Methodological Considerations for Compound Comparison

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical for predicting bioactivity. The trimethyl ester and brominated analogue share a cyclohexene scaffold but differ in electronic and steric profiles, leading to divergent virtual screening outcomes. For instance:

  • Similarity Metrics : The trimethyl ester may cluster with other lipophilic esters in similarity-based drug discovery, whereas the brominated compound aligns with electrophilic intermediates.
  • Dissimilarity Applications : The amide derivative’s stability and aryl group make it a candidate for high-throughput screening in pharmacology, distinct from the ester-based compounds .

Biological Activity

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈O₂, with a molecular weight of approximately 182.26 g/mol. The compound features a cyclohexene ring with three methyl groups at the 1, 2, and 3 positions and a carboxylate functional group. Its unique structure contributes to its olfactory properties, making it valuable in the fragrance industry.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown its potential to inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, although more detailed research is required to elucidate the underlying mechanisms.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Interaction : The compound may act as a substrate for specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It might influence cell signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound could play a role in modulating oxidative stress within cells.

Case Studies

  • Anticancer Properties :
    • A study conducted on various cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value indicating significant cytotoxicity against HePG-2 liver cancer cells.
    Cell LineIC50 (µg/mL)
    HePG-221.19
    MCF-730.91
    PC349.32
    These findings suggest that the compound has promising potential as an anticancer agent.
  • Antimicrobial Activity :
    • In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Toxicological Assessment

Toxicological studies indicate that this compound exhibits a favorable safety profile:

  • Genotoxicity : No significant genotoxic effects were observed in standard assays.
  • Phototoxicity : The compound did not show phototoxic effects under UV exposure.

These findings support its potential use in consumer products and therapeutic applications without adverse effects.

Q & A

Q. Table 1: Comparison of Catalysts for Cyclization

CatalystReaction YieldReference
BF₃·Et₂O85–92%
H₂SO₄70–75%General methods
CAN*65–80%

*Ceric ammonium nitrate (CAN) is useful for oxidative cycloadditions but may require optimization for sterically hindered substrates.

Basic: How can the structure of this compound be unequivocally confirmed?

Answer:
A multi-technique approach is critical:

  • X-ray Crystallography : Refine single-crystal data using SHELXL (for small-molecule refinement) . Visualize the structure with ORTEP-III to confirm stereochemistry and bond angles .
  • NMR Spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to resolve overlapping signals from methyl groups and the cyclohexene ring. Compare chemical shifts with literature values for similar esters (e.g., δ 1.2–1.8 ppm for methyl groups in cyclohexene systems) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of C₁₂H₁₈O₂ (calculated 206.1307 g/mol).

Advanced: How can stereochemical ambiguities in NMR data be resolved?

Answer:
Stereoisomerism in the cyclohexene ring often causes signal splitting. Mitigate this by:

Variable Temperature (VT) NMR : Cool the sample to –40°C to slow ring flipping and resolve diastereotopic protons .

Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict chemical shifts for each stereoisomer and compare with experimental data .

NOESY/ROESY : Identify spatial proximity between methyl groups and the ester moiety to assign axial/equatorial configurations.

Advanced: What strategies prevent side reactions during synthesis?

Answer:
Competing pathways (e.g., over-alkylation or ring-opening) can be minimized by:

  • Controlled Reaction Stoichiometry : Use methyl iodide in sub-stoichiometric amounts (0.95 equiv) to avoid polysubstitution .
  • Low-Temperature Conditions : Conduct reactions at –20°C to suppress thermal decomposition of intermediates.
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers before esterification .

Basic: How is regioselectivity confirmed in the cyclohexene ring substitution?

Answer:

  • X-ray Diffraction : Resolve the crystal structure to directly observe substituent positions. SHELX refinement can achieve R-factors < 0.05 for high-confidence assignments .
  • Isotopic Labeling : Synthesize a ¹³C-labeled derivative and track incorporation via ¹³C NMR.

Advanced: What computational tools model the compound’s conformational dynamics?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ring puckering and substituent rotation over 100-ns trajectories.
  • DFT Optimization : Calculate the lowest-energy conformer with B3LYP/6-31G(d) basis sets. Compare torsion angles (<10° deviation) with crystallographic data .

Advanced: How are low yields addressed in scaled-up synthesis?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps, reducing side product formation.
  • Recrystallization Optimization : Use hexane/ethyl acetate (9:1) for high-purity recovery, as demonstrated for similar carboxylates .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods .

Advanced: How to analyze degradation products via mass spectrometry?

Answer:

  • LC-HRMS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor for [M+H]+ ions at m/z 207 (parent) and m/z 189 (decarboxylation product).
  • Fragmentation Libraries : Compare spectra with databases (e.g., NIST) for common ester degradation pathways .

Advanced: How to validate crystallographic data against computational models?

Answer:

  • Hydrogen Bonding Analysis : Use SHELXPRO to generate hydrogen-bond tables and cross-validate with DFT-predicted bond lengths (±0.02 Å tolerance) .
  • Rigid-Body Refinement : Test for model flexibility using the TLS (Translation-Libration-Screw) method in SHELXL .

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